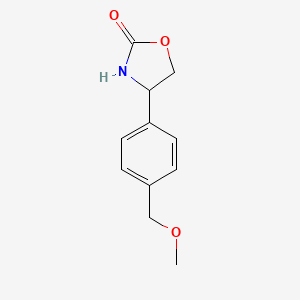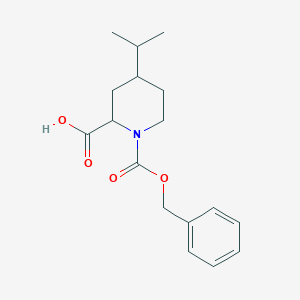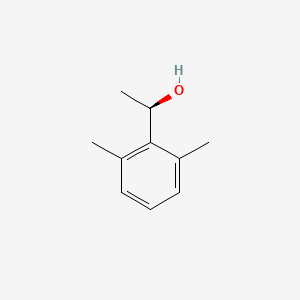
(2S)-4-ethoxy-2-methyl-4-oxobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of an ethoxy group, a methyl group, and a ketone functional group on a butanoic acid backbone. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid typically involves the esterification of a suitable precursor, followed by selective oxidation and hydrolysis steps. One common method starts with the ethylation of 2-methyl-4-oxobutanoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while advanced purification techniques like crystallization and distillation ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like enzyme inhibition or activation. The exact pathways and targets depend on the specific context of its use, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid: can be compared to other butanoic acid derivatives, such as:
Uniqueness
What sets (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of synthesis and functionalization compared to its analogs.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
NMEQTRDRCUBKRO-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C)C(=O)O |
SMILES canonique |
CCOC(=O)CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)












